molecular formula C18H19ClN6O2 B3007171 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1396861-19-0

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B3007171
CAS RN: 1396861-19-0
M. Wt: 386.84
InChI Key: RDLWUAUFHOUZGH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a triazolo-pyrazine ring, and a carbonyl group . Piperazine rings are common in pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Triazolo-pyrazine rings are also found in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, density, and acidity, would likely be predicted using computational methods .

Scientific Research Applications

Cancer Research

This compound has been studied for its cytotoxic activity against various cancer cell lines. It has shown promising results in inducing apoptosis in cancer cells, particularly the BT-474 breast cancer cell line . The compound’s ability to inhibit tubulin polymerization, which is a crucial process for cell division, makes it a potential candidate for cancer therapy research.

Drug Design and Development

The structural features of this compound, such as the triazolo[1,5-a]pyrazinone core, are associated with drug-like properties . This makes it valuable for the design and development of new pharmaceuticals, especially as a scaffold for creating more potent derivatives with improved pharmacokinetic profiles.

Apoptosis Mechanism Studies

The compound’s mechanism of inducing apoptosis has been explored through various biological assays . Understanding how it causes cell death can provide insights into the development of targeted therapies that can trigger apoptosis in diseased cells without affecting healthy ones.

Cell Cycle Analysis

Flow cytometric analysis has revealed that this compound can cause cell cycle arrest at the sub-G1 and G2/M phase . This application is crucial for researchers studying the cell cycle and looking for compounds that can modulate this process, which is often dysregulated in cancer.

Molecular Modelling

In silico studies have shown that this compound binds to the colchicine binding site of tubulin . This application is significant for computational chemists and molecular biologists who are modeling interactions between small molecules and proteins to predict the efficacy and specificity of potential drugs.

Synthetic Chemistry

The compound represents a class of molecules that are key components in the synthesis of functional molecules used in various applications . Its synthesis involves regiocontrolled reactions that are of interest to synthetic chemists looking to develop new methodologies for constructing complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine rings are found in compounds with a variety of biological activities, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis process. Additionally, the compound could potentially be modified to improve its pharmacokinetic properties or to target different biological receptors .

properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methyl-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-11-3-4-13(19)9-14(11)23-5-7-24(8-6-23)18(27)15-16-17(26)20-12(2)10-25(16)22-21-15/h3-4,9-10H,5-8H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLWUAUFHOUZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C4C(=O)NC(=CN4N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

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